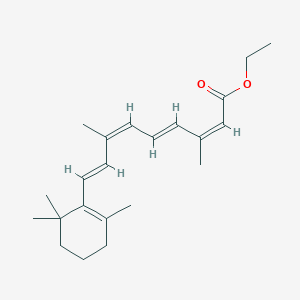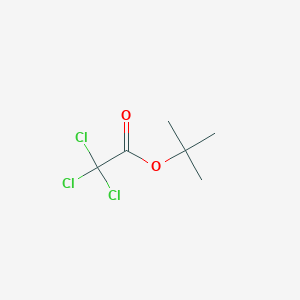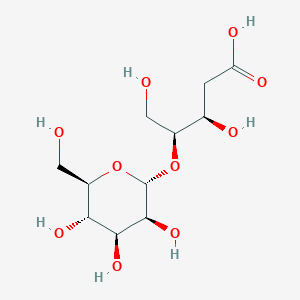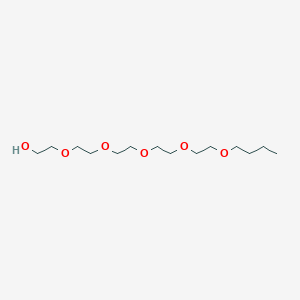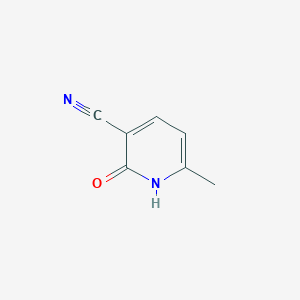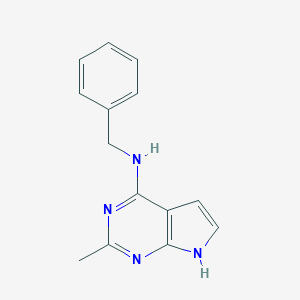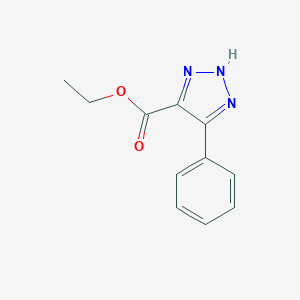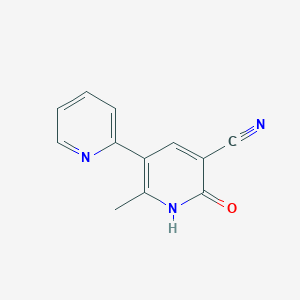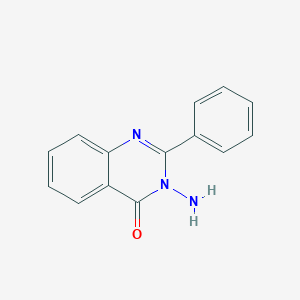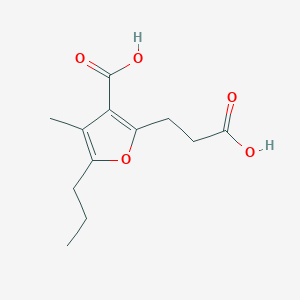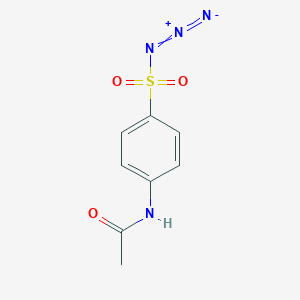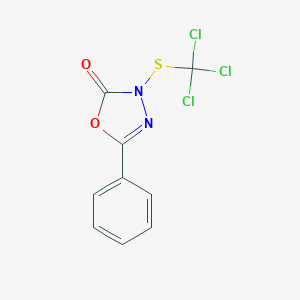![molecular formula C14H13NO3S B155401 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-61-5](/img/structure/B155401.png)
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid, also known as ATZP, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation. Additionally, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. Additionally, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, its anti-inflammatory and anti-tumor properties make it a versatile compound for studying a range of diseases. However, one limitation of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid. One potential area of research is the development of new drugs based on 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid and its potential interactions with other drugs. Finally, research into the potential toxicity of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid is needed to ensure its safety for clinical use.
Méthodes De Synthèse
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multi-step process involving the condensation of 2-aminothiazole with 4-bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride and subsequent carboxylation with carbon dioxide. The final product is obtained through purification and isolation techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been the subject of numerous studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. Additionally, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Propriétés
Numéro CAS |
132483-61-5 |
|---|---|
Nom du produit |
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C14H13NO3S |
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
2-[4-(4-acetyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H13NO3S/c1-8(14(17)18)10-3-5-11(6-4-10)13-15-12(7-19-13)9(2)16/h3-8H,1-2H3,(H,17,18) |
Clé InChI |
XOWBMGHIENASJU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)C)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
